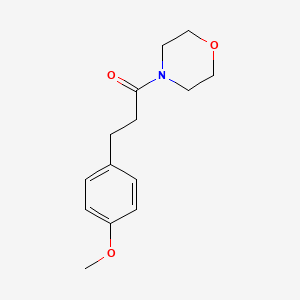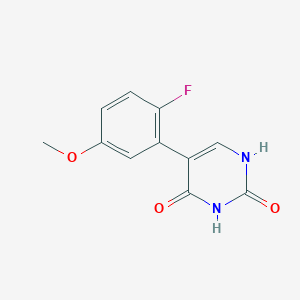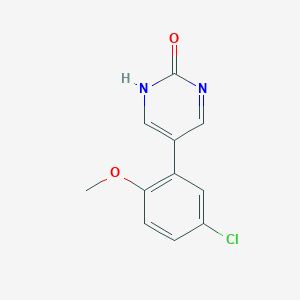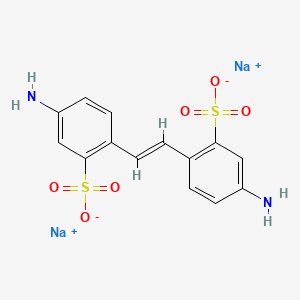
5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine, or 5-CP-DHP, is an organic compound with a unique structure that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound composed of three rings with a nitrogen atom at the center. It is a white crystalline solid with a molecular weight of 241.2 g/mol and a melting point of 163-164 °C. 5-CP-DHP is widely used in organic synthesis, drug discovery, and material science due to its unique properties.
Wissenschaftliche Forschungsanwendungen
5-CP-DHP has been used in a variety of scientific research fields. It has been used as a building block in the synthesis of various compounds, such as peptides, antibiotics, and drugs. It has also been used in the synthesis of polymers and other materials. Additionally, 5-CP-DHP has been used in the study of the mechanism of action of various enzymes and in the study of the biochemical and physiological effects of drugs.
Wirkmechanismus
The mechanism of action of 5-CP-DHP is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting these enzymes, 5-CP-DHP can reduce inflammation and pain.
Biochemical and Physiological Effects
5-CP-DHP has been studied for its potential effects on the biochemical and physiological processes of the body. It has been shown to reduce inflammation and pain, as well as to have anti-cancer and anti-microbial properties. Additionally, it has been studied for its potential to reduce the risk of cardiovascular disease and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
5-CP-DHP has several advantages for use in laboratory experiments. It is easy to synthesize and is available in high purity. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to its use. It is not very soluble in water, and it can be difficult to purify.
Zukünftige Richtungen
The potential applications of 5-CP-DHP are far-reaching. In the future, it could be used to develop more effective drugs for the treatment of various diseases, including cancer, cardiovascular disease, and neurological disorders. Additionally, it could be used in the development of materials for use in various industries, such as the automotive and aerospace industries. Finally, it could be used in the development of more efficient and environmentally friendly energy sources.
Synthesemethoden
5-CP-DHP can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 3-carboxyphenylacetic acid with 2,4-dihydroxy-6-methylpyrimidine under basic conditions. This reaction is carried out in an aqueous medium at a temperature of 60-65 °C for a period of 6-8 hours. The reaction yields a white crystalline product with a yield of 95%.
Eigenschaften
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidin-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-9-8(5-12-11(17)13-9)6-2-1-3-7(4-6)10(15)16/h1-5H,(H,15,16)(H2,12,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHXAYBLZWZJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%](/img/structure/B6285780.png)




![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6285830.png)


![N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%](/img/structure/B6285860.png)


